2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol
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Overview
Description
2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol is an organic compound with the molecular formula C10H16N2O It features a cyclopentane ring substituted with a hydroxyl group and a pyrazole ring, which is further substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-1H-pyrazole with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentanone.
Reduction: Formation of 2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group and pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may also modulate specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-5-yl)cyclopentan-1-ol
- 2-(1-Propyl-1H-pyrazol-5-yl)cyclopentan-1-ol
- 2-(1-Butyl-1H-pyrazol-5-yl)cyclopentan-1-ol
Uniqueness
2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(2-ethylpyrazol-3-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-2-12-9(6-7-11-12)8-4-3-5-10(8)13/h6-8,10,13H,2-5H2,1H3 |
InChI Key |
CZMVOXQZPVXGGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2CCCC2O |
Origin of Product |
United States |
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